3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one
Description
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring and a dioxolane moiety
Properties
CAS No. |
61761-69-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(12-4-5-13-10)7-8-2-3-9(11)6-8/h8H,2-7H2,1H3 |
InChI Key |
PVKFDXCOJHGGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC2CCC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The dioxolane moiety can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane: A related compound with similar structural features but different reactivity.
Cyclopentanone: The parent compound of the cyclopentanone ring in 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one.
1,3-Dioxolane: A simpler dioxolane compound used in various chemical applications.
Uniqueness
This compound is unique due to its combination of a cyclopentanone ring and a dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Biological Activity
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one, with the CAS number 61761-69-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H16O3, with a molecular weight of 184.23 g/mol. The compound features a cyclopentanone structure modified by a dioxolane moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| CAS Number | 61761-69-1 |
| LogP | 1.51 |
| PSA | 35.53 Ų |
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against hormone-dependent cancer cells such as LNCaP and T47-D .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 21E-(pyridin-3-yl)methylidene derivative | LNCaP | 10.20 |
| 21E-(pyridin-3-yl)methylidene derivative | T47-D | 1.33 |
| 3g derivative | PC-3 | 3.29 |
These findings suggest that modifications to the cyclopentanone structure can enhance cytotoxicity against specific cancer types.
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, preliminary data suggest that it may induce apoptosis in cancer cells. For example, fluorescence microscopy studies have shown that exposure to similar compounds leads to characteristic apoptotic changes in treated cells .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of cyclopentanones and their biological activities. In vitro assays demonstrated that certain modifications significantly improved the antiproliferative effects against breast and prostate cancer cell lines. The use of MTT assays allowed for quantification of cell viability post-treatment, reinforcing the potential therapeutic applications of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
